2-Bromo-5-chloronicotinaldehyde

Description

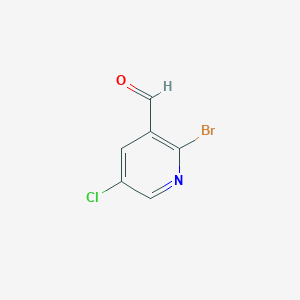

2-Bromo-5-chloronicotinaldehyde (CAS: 1227605-52-8; MFCD16606499) is a halogenated pyridine derivative with the molecular formula C₆H₃BrClNO and a molecular weight of 220.45 g/mol. This compound features a pyridine ring substituted with bromine and chlorine at the 2- and 5-positions, respectively, and an aldehyde group at the 3-position. It is widely used as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name |

2-bromo-5-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKIUZCYHSSMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726993 | |

| Record name | 2-Bromo-5-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227605-52-8 | |

| Record name | 2-Bromo-5-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Bromo-5-chloronicotinaldehyde typically involves the halogenation of nicotinaldehyde derivatives. One common method includes the bromination and chlorination of 3-pyridinecarboxaldehyde under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Bromo-5-chloronicotinaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5-chloronicotinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloronicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The bromine and chlorine atoms may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of halogenated pyridine aldehydes allows for tailored applications. Below is a detailed comparison of 2-Bromo-5-chloronicotinaldehyde with its analogues:

Table 1: Key Properties of this compound and Related Compounds

Structural and Reactivity Differences

Positional Isomerism :

- This compound vs. 5-Bromo-2-chloronicotinaldehyde : The interchange of Br and Cl positions alters electronic effects. The 2-Br substituent in the former creates stronger electron-withdrawing effects at the ortho position, enhancing electrophilicity at the aldehyde group for nucleophilic additions .

Functional Group Variations :

- Aldehydes (e.g., this compound) are more reactive than carboxylic acids (e.g., 5-Bromo-2-chloronicotinic acid) or esters (e.g., Methyl 2-bromo-5-chloronicotinate). The aldehyde group facilitates condensation reactions, while carboxylic acids are typically used as stable intermediates for amide or ester formation .

Substituent Effects :

- Methyl-substituted derivatives (e.g., 5-Bromo-2-chloro-6-methylpyridine-3-carbaldehyde) exhibit increased steric bulk and lipophilicity, making them suitable for hydrophobic interactions in drug design .

Biological Activity

2-Bromo-5-chloronicotinaldehyde (C₇H₄BrClN₁O) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with an aldehyde functional group. This unique structure contributes to its reactivity and biological activity. The synthesis of this compound typically involves halogenation reactions followed by formylation processes that introduce the aldehyde group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism underlying this activity may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies indicate that this compound can induce apoptosis in cancer cells through mitochondrial pathways. For example, a study involving human non-small cell lung cancer A549 cells revealed that the compound exhibited cytotoxic effects with an IC50 value in the low micromolar range, indicating potent inhibitory activity against these cancer cells .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 3.14 ± 0.29 | Induces apoptosis via mitochondrial pathways |

| 5-Fluorouracil (Control) | 4.98 ± 0.41 | Standard anticancer agent |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate apoptotic pathways by altering the expression levels of proteins such as Bcl-2 and Bax, leading to increased activation of caspase-3, a key player in apoptosis .

Case Studies

- Study on Lung Cancer Cells : A series of synthesized flavonols including derivatives of this compound were tested against A549 cells. The results indicated that compounds with halogen substitutions at specific positions exhibited enhanced anticancer properties compared to non-substituted analogs .

- Antimicrobial Testing : In a separate study, the antimicrobial efficacy of this compound was evaluated against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.